Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-13-9-7(8)3-6(11)4-12-9/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
WADDPXVDOIIATP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=N2)Cl |
Origin of Product |
United States |
Biological Activity
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H9ClN2O2
- Molecular Weight : 224.64 g/mol
- CAS Number : 885500-55-0
- Structural Characteristics : The presence of the pyrrole and pyridine rings contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.
Research indicates that this compound exhibits several mechanisms of action, primarily through the following pathways:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Its selectivity for COX-2 over COX-1 suggests potential use as an anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, effective against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
- Anticancer Properties : this compound has been evaluated for its cytotoxic effects on several cancer cell lines. It induces apoptosis through the activation of caspase pathways .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory properties of various pyrrole derivatives, this compound was found to significantly reduce inflammation in a carrageenan-induced rat model. The compound exhibited a notable reduction in paw edema compared to controls, indicating its potential as a therapeutic agent for inflammatory conditions .
Case Study 2: Anticancer Potential
A separate investigation into the anticancer effects of this compound revealed that it effectively induced apoptosis in HeLa cells at concentrations as low as 15 µM. The study highlighted the compound's ability to activate intrinsic apoptotic pathways, making it a candidate for further development in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomerism and Ring System Variations
a) Ethyl 5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (CAS not specified)
- Structural Differences : The chlorine substituent remains at position 5, but the ester group is at position 2, and the pyrrolo-pyridine ring system is [2,3-c] instead of [2,3-b].
- Synthesis : Prepared via hydrogenation over Pd/C with a 60% yield, similar to the target compound’s synthetic routes .
- Implications: The altered ring connectivity ([2,3-c] vs.
b) Ethyl 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate (CAS 885500-55-0)
- Structural Differences : Chlorine is at position 4 instead of 5, and the ester group is at position 5.
- Similarity Score : 0.65 (vs. target compound’s score of 0.66 for methyl ester analogues) .
- Implications : The shifted chlorine position alters steric and electronic properties, which could influence reactivity in cross-coupling reactions or metabolic stability.
c) Ethyl 5-Chloro-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate (CAS not specified)
Substituent Variations
a) Methyl 5-Chloro-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate (CAS 1190321-49-3)
- Structural Differences : Ethyl ester replaced by a methyl ester.
- Similarity Score : 0.66, indicating high structural overlap .
- Implications : Methyl esters generally exhibit lower lipophilicity than ethyl esters, which may reduce cell membrane permeability but enhance aqueous solubility.
b) 5-Chloro-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid (CAS 1203498-99-0)
- Structural Differences : Ethyl ester hydrolyzed to a carboxylic acid.
- Applications : Used as a medical intermediate, highlighting its role as a precursor for active pharmaceutical ingredients (APIs) .
c) Ethyl 5-Bromo-6-Ethyl-3-Hydroxy-1-Methyl-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate (CAS not specified)
Physicochemical and Spectroscopic Comparisons
a) NMR Data
- Target Compound : Expected δ ~12.5 ppm for NH (based on analogues in ), aromatic protons at δ 8.3–8.8 ppm.
- Methyl Ester Analogue : Similar aromatic shifts but δ ~3.9 ppm for methyl ester (vs. δ ~1.3–4.3 ppm for ethyl ester).
- Carboxylic Acid Derivative : NH signal upfield (δ ~11.6 ppm) due to hydrogen bonding .
b) Similarity Scores
| Compound | Similarity Score | Key Difference |
|---|---|---|
| Mthis compound | 0.66 | Methyl vs. ethyl ester |
| Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 0.65 | Chlorine position |
| Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | <0.60 | Ring fusion pattern |
Preparation Methods
Classical Cyclization Approaches for Pyrrolo[2,3-b]Pyridine Core Formation
The pyrrolo[2,3-b]pyridine scaffold is typically constructed via cyclization reactions. A common method involves condensing 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, Parrino et al. demonstrated the synthesis of analogous pyrrolo[2,3-c]pyridine carboxylic acids by refluxing intermediates in ethanol with sodium hydroxide, achieving yields up to 71% . Adapting this approach, the pyrrolo[2,3-b]pyridine core can be formed by cyclizing ethyl 3-aminopyridine-4-carboxylate with acetylenedicarboxylate under basic conditions.
Notably, Sandham et al. utilized a Knorr-like cyclization to generate the pyrrolopyridine ring, starting from ethyl 2-cyano-3-ethoxyacrylate and 3-aminopyridine . The reaction proceeded in anhydrous dichloromethane with triethylamine, yielding the unsubstituted pyrrolo[2,3-b]pyridine-3-carboxylate. This method provides a foundational route for subsequent functionalization at position 5.
Esterification Techniques for Ethyl Group Incorporation at Position 3
The ethyl ester moiety is often introduced early in the synthesis to simplify downstream modifications. Pires et al. described a two-step process: (1) coupling 3-carboxylic acid derivatives with ethanol using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), and (2) purifying the ester via column chromatography . This method yields 78–82% of the ethyl ester, with minimal side-product formation.
Alternatively, Xi and Li performed a one-pot cyclization-esterification by reacting 3-aminopyridine with ethyl propiolate in the presence of p-toluenesulfonic acid (PTSA) . The reaction proceeds via Michael addition followed by cyclization, eliminating the need for separate esterification steps.
Palladium-Catalyzed Cross-Coupling Methods for Functionalization
Palladium catalysis enables late-stage functionalization of the pyrrolopyridine core. Ibrahim et al. demonstrated Suzuki-Miyaura coupling at position 5 using 5-bromo intermediates, arylboronic acids, and tetrakis(triphenylphosphine)palladium(0) . For example, coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate with chlorophenylboronic acid afforded 5-chloro derivatives in 65–70% yield.
Additionally, Singh et al. utilized Buchwald-Hartwig amination to introduce amino groups at position 5, though this method is less relevant for chlorine incorporation .
Protection and Deprotection Strategies in Multi-Step Syntheses
Multi-step syntheses often require protecting group strategies to prevent unwanted side reactions. Laha et al. protected the N-1 position with a benzenesulfonyl group during chlorination and esterification, followed by deprotection using tetrabutylammonium fluoride (TBAF) . This approach ensures compatibility with strong electrophiles like NCS.
Conversely, Ermoli et al. employed tert-butoxycarbonyl (Boc) protection, which is removed under mild acidic conditions . The choice of protecting group impacts overall yield; benzenesulfonyl groups offer higher stability but require harsher deprotection conditions.
Q & A
Q. Basic Research Focus
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm confirm purity (>99%) .
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: δ ~13.3 ppm (NH), ~4.2 ppm (ester CH₂), and aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS (m/z [M+H]⁺ calculated for C₁₀H₉ClN₂O₂: 240.03) confirms molecular weight .
How do computational models predict its interaction with kinase targets like FGFRs?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to FGFRs. The chloro group enhances hydrophobic interactions in the ATP-binding pocket .
- QSAR Studies : Substituent effects (Cl vs. Br/F) correlate with IC₅₀ values. Chlorine’s electronegativity improves binding affinity by 2–3 fold compared to methyl derivatives .
How does the position of the chloro substituent influence reactivity and bioactivity?
Q. Basic Research Focus
- Reactivity : The 5-chloro group directs electrophilic substitution to the 3-position. Steric hindrance at the 3-carboxylate reduces nucleophilic attack compared to 2-carboxylate analogs .
- Bioactivity : Chlorine at the 5-position enhances FGFR1 inhibition (IC₅₀ ~50 nM) compared to 6-bromo derivatives (IC₅₀ ~120 nM) due to optimal halogen bonding .
What challenges arise in scaling up synthesis while maintaining purity?
Q. Advanced Research Focus
- Byproduct Formation : Chloro-debromo side products (~5–10%) require rigorous HPLC monitoring .
- Process Optimization : Continuous flow reactors reduce reaction times (from 24h to 2h) and improve yield (75% → 90%) .
- Purification : Simulated moving bed (SMB) chromatography scales purification efficiently, reducing solvent waste .
How do structural analogs compare in biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
